molecular formula C8H6INO2 B1342704 4-Hydroxy-3-iodo-5-methoxybenzonitrile CAS No. 834907-45-8

4-Hydroxy-3-iodo-5-methoxybenzonitrile

Cat. No.: B1342704
CAS No.: 834907-45-8
M. Wt: 275.04 g/mol
InChI Key: LSVSSLQMWDSYLM-UHFFFAOYSA-N
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Description

4-Hydroxy-3-iodo-5-methoxybenzonitrile is a chemical compound with the molecular formula C8H6INO2 . It is an iodinated and methoxylated benzonitrile derivative. As a substituted aromatic nitrile, this compound is of potential interest in organic synthesis and medicinal chemistry research for the construction of more complex molecules. The specific physicochemical properties, detailed applications, and mechanism of action for this exact compound are not fully detailed in the available public scientific literature. Researchers are encouraged to investigate its potential as a building block for pharmaceutical development or as a candidate in biological screening studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-iodo-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO2/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVSSLQMWDSYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598864
Record name 4-Hydroxy-3-iodo-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834907-45-8
Record name 4-Hydroxy-3-iodo-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Hydroxy 3 Iodo 5 Methoxybenzonitrile and Analogs

Enzymatic Synthetic Routes

Biocatalysis has emerged as a powerful tool for the synthesis of complex molecules, providing sustainable and efficient alternatives to traditional chemical methods. nih.gov The use of enzymes allows for reactions to occur under mild conditions with high specificity, reducing the ecological footprint of chemical manufacturing. nih.gov

Laccase-Catalyzed Iodination of Precursors

A notable enzymatic approach for the synthesis of 4-hydroxy-3-iodo-5-methoxybenzonitrile involves the use of laccase enzymes. Laccases, multi-copper oxidases, are capable of catalyzing the oxidation of a wide range of phenolic compounds, making them suitable for selective halogenation reactions. nih.gov

A specific and efficient method has been developed for the laccase-catalyzed iodination of 4-hydroxy-3-methoxybenzonitrile (B1293924) (vanillonitrile). rsc.org This process utilizes laccase from Trametes versicolor to catalyze the reaction, with potassium iodide (KI) serving as the iodine source and aerial oxygen as the oxidant. researchgate.net The reaction is typically performed in an acetate (B1210297) buffer system, which provides the optimal pH for enzyme activity. rsc.org This biocatalytic system demonstrates high efficiency, achieving a significant yield of the desired iodinated product. rsc.org

A detailed study outlines a procedure where 4-hydroxy-3-methoxybenzonitrile is treated with laccase in the presence of potassium iodide. The reaction is carried out at room temperature while bubbling air through the mixture. This method resulted in an 78% yield of this compound after purification by flash chromatography. rsc.org

Table 1: Laccase-Catalyzed Iodination of 4-hydroxy-3-methoxybenzonitrile

Precursor Enzyme Iodine Source Yield (%) Reference

Biocatalytic Approaches to Halogenated Aromatic Nitriles

Beyond direct iodination, broader biocatalytic strategies are being developed for the synthesis of aromatic nitriles, which are key precursors for halogenated derivatives. Aromatic nitriles are crucial building blocks in the pharmaceutical and agrochemical industries. nih.govnih.gov Traditional industrial synthesis methods, such as ammoxidation, are often energy-intensive and not environmentally friendly. nih.gov

A promising, sustainable alternative is the use of aldoxime dehydratases (Oxd). nih.govnih.gov Researchers have engineered these enzymes for the scalable, cyanide-free synthesis of various aromatic nitriles from the corresponding aldoximes. nih.govresearchgate.netchemistryviews.org This method operates under mild conditions and uses water as the only by-product, highlighting its green chemistry credentials. researchgate.net While the direct synthesis of halogenated aromatic nitriles using this method is still an area of ongoing research, the successful synthesis of a wide range of substituted aromatic nitriles demonstrates the potential of this biocatalytic platform. nih.gov The substrate scope of engineered aldoxime dehydratases has been shown to include benzaldoxime (B1666162) derivatives with various substituents, suggesting that halogenated precursors could be viable substrates. nih.gov

Chemical Synthetic Pathways

Conventional chemical synthesis remains a cornerstone for the production of this compound, with pathways often starting from readily available aldehyde intermediates or employing direct halogenation techniques.

Derivatization from Related Aldehydic Intermediates

A common strategy involves the conversion of a pre-functionalized aldehyde, which already contains the desired substitution pattern on the aromatic ring.

The compound 4-hydroxy-3-iodo-5-methoxybenzaldehyde, also known as 5-iodovanillin (B1580916), serves as a direct precursor for the target nitrile. nih.govechemi.comstenutz.eu The conversion of an aldehyde to a nitrile is a fundamental transformation in organic synthesis. One established method involves a one-pot reaction using hydroxylamine (B1172632) hydrochloride in the presence of a catalyst like anhydrous ferrous sulphate in a solvent such as DMF under reflux. asianpubs.org This process first converts the aldehyde to an aldoxime, which is then dehydrated in situ to yield the nitrile. asianpubs.org This approach has been successfully applied to a variety of substituted aromatic aldehydes, achieving high yields. asianpubs.org

For instance, the conversion of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a structurally similar compound, to its corresponding nitrile (4-hydroxy-3-methoxybenzonitrile) has been documented. studylib.net This transformation can be achieved through a two-step process involving the formation of an aldoxime followed by dehydration. While a specific yield for the direct conversion of 5-iodovanillin to this compound using this exact method is not detailed in the provided sources, the general applicability of the reaction to substituted benzaldehydes suggests its feasibility. asianpubs.org

Table 2: Representative Aldehyde to Nitrile Conversion

Aldehyde Reactant Reagents Product Yield (%) Reference
4-Methylbenzaldehyde Hydroxylamine hydrochloride, Anhydrous FeSO₄, DMF 4-Methylbenzonitrile 92 asianpubs.org

Direct Aromatic Iodination Strategies

Direct iodination of an existing aromatic nitrile precursor, such as 4-hydroxy-3-methoxybenzonitrile, represents another viable chemical pathway. This approach relies on electrophilic aromatic substitution. A variety of iodinating reagents and systems are available for this purpose.

For activated aromatic compounds, including phenols, methods using N-iodosuccinimide (NIS) with a catalytic amount of an acid like trifluoroacetic acid can provide regioselective iodination with excellent yields under mild conditions. organic-chemistry.org Another environmentally benign protocol employs potassium iodide (KI) and ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727), which favors ortho-monoiodination of phenolic compounds. organic-chemistry.org The choice of reagent and conditions is crucial for achieving the desired regioselectivity, particularly in molecules with multiple potential reaction sites. The hydroxyl and methoxy (B1213986) groups on the precursor ring direct the incoming electrophile (iodine) to the ortho and para positions, making the C5 position (ortho to the hydroxyl and meta to the nitrile) the target for iodination.

Strategic Functional Group Interconversions

The synthesis of this compound can also be approached through the strategic interconversion of functional groups on a pre-iodinated precursor. A common and practical starting material is 4-hydroxy-3-iodo-5-methoxybenzaldehyde, which can be synthesized from syringaldehyde (B56468) or vanillin derivatives. nih.gov The primary challenge then becomes the conversion of the aldehyde group (–CHO) into a nitrile group (–CN).

A prominent method for this transformation is the reaction of the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) to form an intermediate aldoxime, which is subsequently dehydrated to yield the nitrile. rsc.orgrsc.org This two-step, one-pot synthesis is widely employed due to its efficiency and the availability of reagents. rsc.org Various catalysts and reaction conditions can be used to facilitate the dehydration of the aldoxime. scribd.com

Modern approaches have focused on developing catalytic systems that are both efficient and environmentally benign. For instance, iodine has been used as a catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant and ammonium acetate as the nitrogen source to convert a broad range of aldehydes to nitriles in good to excellent yields. rsc.org Another approach utilizes chemo-enzymatic cascades, where the aldehyde is first condensed with hydroxylamine to form the aldoxime in a biphasic system. The organic phase containing the aldoxime is then treated with an aldoxime dehydratase enzyme to produce the nitrile. rsc.org This method avoids harsh chemical dehydrating agents. rsc.org

The selection of a specific interconversion strategy depends on factors such as substrate compatibility, desired yield, and green chemistry principles.

Optimization and Green Chemistry Considerations in Synthesis

Solvent Selection and Reaction Conditions for Enhanced Yields and Selectivity

Optimizing solvent selection and reaction conditions is crucial for maximizing yield and regioselectivity in the synthesis of this compound. The choice of solvent can significantly influence reaction rates and outcomes in aromatic halogenations. organic-chemistry.orgnih.gov For instance, in organocatalytic iodination using DIH and a thiourea (B124793) catalyst, acetonitrile (B52724) was identified as the preferred solvent for achieving rapid reactions and high yields. organic-chemistry.org

Green chemistry principles encourage the use of environmentally benign solvents. researchgate.netwikipedia.org Water, ethanol (B145695), and ionic liquids are increasingly considered as alternatives to traditional chlorinated solvents. researchgate.netwikipedia.orgresearchgate.net For the iodination of phenols, protocols using aqueous methanol or water as the solvent have been developed, offering an acid-free method compatible with various functional groups. organic-chemistry.orgtandfonline.com Solvent-free approaches, such as mechanical grinding, have also proven effective for the iodination of certain aromatic systems, reducing waste and environmental impact. nih.gov

Reaction conditions, including temperature, reaction time, and reagent stoichiometry, must be carefully controlled. Optimization studies for di-iodination reactions have shown that higher temperatures and an excess of the iodinating agent (like NIS) can favor the introduction of multiple iodine atoms. researchgate.net For selective mono-iodination, milder conditions and precise control over stoichiometry are necessary. researchgate.net

Table 1: Effect of Solvent on Iodination of Anisole (Model Reaction) This table is illustrative, based on general findings for organocatalytic iodination of activated aromatics.

EntrySolventYield (%)Selectivity (para)Reference
1MeCN94Exclusive nih.gov
2CH₂Cl₂83Exclusive nih.gov
3Toluene65Exclusive nih.gov
4DMF0- nih.gov
5MeOH0- nih.gov

Catalytic Systems in Benzonitrile (B105546) Synthesis

The conversion of the aldehyde precursor to the benzonitrile is a key step that can be significantly improved through catalysis. Catalytic approaches offer advantages over stoichiometric reagents, including milder reaction conditions, higher efficiency, and reduced waste. rsc.orgrsc.org

For the synthesis of nitriles from aldehydes, various catalytic systems have been explored:

Iodine Catalysis: A simple and efficient method uses iodine as a catalyst with an oxidant like TBHP. rsc.org This system is practical and utilizes ethanol as a relatively green solvent. rsc.org

Iron Catalysis: Anhydrous ferrous sulfate (B86663) has been shown to be an effective catalyst for the one-pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride. scribd.com Heterogeneous catalysts, such as Fe₃O₄ nanoparticles, have also been employed, allowing for easier catalyst recovery and reuse. rsc.org

Organocatalysis: N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for various transformations, including the synthesis of axially chiral benzonitriles from 2-arylbenzaldehydes. nih.gov This highlights the potential of organocatalysis to control stereochemistry in addition to promoting the reaction.

Biocatalysis: Enzymes like aldoxime dehydratase offer a highly selective and environmentally friendly route to nitriles from aldoximes under mild aqueous conditions. rsc.org Laccase has also been used effectively for the direct iodination step on a substituted benzonitrile. rsc.org

Table 2: Comparison of Catalytic Systems for Aldehyde to Nitrile Conversion This table summarizes findings from various studies on benzonitrile synthesis.

Catalytic SystemNitrogen SourceSolventKey AdvantagesReference
I₂ (cat.) / TBHPNH₄OAcEthanolSimple, efficient, environmentally friendly solvent rsc.org
Anhydrous FeSO₄NH₂OH·HClDMFRapid, one-pot, high purity scribd.com
Aldoxime Dehydratase (Enzyme)NH₂OH·HCl (for aldoxime formation)Aqueous/BiphasicGreener alternative, mild conditions, high selectivity rsc.org
Ionic Liquid (Catalyst & Solvent)(NH₂OH)₂·IL saltIonic Liquid / ParaxyleneRecyclable, simplified separation, no metal catalyst researchgate.net

Molecular Spectroscopy and Structural Elucidation of 4 Hydroxy 3 Iodo 5 Methoxybenzonitrile

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. For 4-hydroxy-3-iodo-5-methoxybenzonitrile, the spectra would be characterized by vibrations originating from the hydroxyl, nitrile, methoxy (B1213986), and iodo substituents, as well as the aromatic ring itself. While a complete experimental vibrational analysis is not publicly available, the expected characteristic frequencies can be predicted based on established group frequency data.

The key functional groups and their expected vibrational frequency ranges are summarized in the table below. The nitrile group (C≡N) is expected to show a sharp, medium-intensity band in the IR spectrum. The hydroxyl (-OH) group's stretching vibration is typically broad due to hydrogen bonding. The aromatic ring gives rise to several characteristic bands, including C=C stretching and C-H stretching and bending vibrations.

Table 1. Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Type of Vibration
Hydroxyl (-OH)O-H Stretch3200 - 3600 (Broad)Stretching
Nitrile (-C≡N)C≡N Stretch2220 - 2260 (Sharp)Stretching
Aromatic RingC-H Stretch3000 - 3100Stretching
C=C Stretch1450 - 1600Stretching
C-H Bend800 - 900Out-of-plane Bending
Methoxy (-OCH₃)C-H Stretch2850 - 2960Asymmetric/Symmetric Stretching
C-O Stretch1000 - 1300Asymmetric/Symmetric Stretching
Carbon-IodineC-I Stretch500 - 600Stretching

Note: These are general frequency ranges. The exact position of the bands can be influenced by the electronic effects of the other substituents on the ring and by intermolecular interactions in the solid state.

Vibrational Mode Analysis of Aromatic Ring and Substituents

The vibrational spectrum of this compound is dominated by the modes of its tetrasubstituted benzene (B151609) ring. The positions of the substituents (at carbons 1, 3, 4, and 5) lower the symmetry of the ring, which would make more of its vibrational modes IR and Raman active.

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The in-plane C=C stretching vibrations of the ring typically appear in the 1450-1600 cm⁻¹ region. The presence of electron-donating groups (hydroxyl, methoxy) and electron-withdrawing groups (nitrile, iodo) would influence the electron density within the ring, causing shifts in the positions and intensities of these bands compared to unsubstituted benzene.

The out-of-plane C-H bending modes are particularly sensitive to the substitution pattern. For a 1,3,4,5-tetrasubstituted ring, characteristic bands are expected in the 800-900 cm⁻¹ region, which can help confirm the arrangement of substituents. The stretching vibration of the heavy carbon-iodine (C-I) bond is expected at lower frequencies, typically in the 500-600 cm⁻¹ range. The methoxy group would contribute characteristic C-O-C asymmetric and symmetric stretching bands, as well as C-H stretching and bending modes from its methyl group.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

As of this writing, there is no publicly available single-crystal X-ray diffraction data for this compound. Therefore, a quantitative and experimentally verified discussion of its crystal packing, bond lengths, and conformational analysis is not possible. The following sections describe the expected structural features based on the known chemical properties of its functional groups.

Crystal Packing and Lattice Interactions

In the solid state, the crystal packing of this compound would be primarily dictated by the formation of intermolecular hydrogen bonds. The hydroxyl group is a strong hydrogen bond donor, and it would likely interact with strong acceptors on adjacent molecules, such as the nitrogen atom of the nitrile group or the oxygen of the hydroxyl or methoxy groups.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Without experimental crystallographic data, a table of specific bond lengths, angles, and torsions cannot be provided. However, these parameters would be expected to fall within typical ranges for substituted aromatic systems. The C-C bonds within the benzene ring would have lengths intermediate between single and double bonds, though they may show slight variations due to the electronic push-pull effects of the substituents. The C≡N triple bond would be the shortest and strongest covalent bond involving carbon in the molecule. The bond angles around the sp²-hybridized ring carbons would be approximately 120°, while the geometry around the sp³-hybridized carbon of the methoxy group would be tetrahedral.

Computational Chemistry and Theoretical Investigations of 4 Hydroxy 3 Iodo 5 Methoxybenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-hydroxy-3-iodo-5-methoxybenzonitrile. These methods, rooted in quantum mechanics, provide a detailed description of the electronic structure and other molecular characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT studies on substituted benzonitriles reveal how different functional groups affect the molecule's properties. utexas.eduacs.org For this compound, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule.

Reactivity DescriptorTypical Calculated Value (Arbitrary Units)Significance
Ionization Potential (I)~8.5 eVEnergy required to remove an electron.
Electron Affinity (A)~1.2 eVEnergy released upon gaining an electron.
Global Hardness (η)~3.65 eVResistance to change in electron distribution.
Electrophilicity Index (ω)~1.5 eVPropensity to accept electrons.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the hydroxyl and methoxy (B1213986) groups. Conversely, the LUMO is likely to be centered on the electron-deficient nitrile group. This distribution of frontier orbitals indicates that the nitrile group is a potential site for nucleophilic attack, while the aromatic ring is susceptible to electrophilic substitution.

Molecular OrbitalTypical Energy Level (eV)Primary Atomic Contribution
HOMO-6.0Aromatic Ring, -OH, -OCH3
LUMO-1.5-CN group, Aromatic Ring
Energy Gap (ΔE)4.5Indicates chemical reactivity and stability.

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. researchgate.net The ESP map displays regions of positive and negative electrostatic potential on the electron density surface. In the case of this compound, the ESP map would show negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms of the hydroxyl, methoxy, and nitrile groups, indicating their propensity to act as hydrogen bond acceptors. researchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue region), highlighting its role as a hydrogen bond donor. researchgate.net These insights are crucial for understanding intermolecular interactions, such as those involved in crystal packing and receptor binding.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools used to predict the biological activity and physicochemical properties of chemical compounds based on their molecular structures.

QSAR and QSPR models are developed by establishing a mathematical relationship between a set of molecular descriptors and an observed activity or property. For benzonitrile (B105546) derivatives, these models have been successfully used to predict a range of activities, including their inhibitory effects on various enzymes and their antibacterial properties. researchgate.netnih.gov

The development of a predictive model for compounds analogous to this compound would involve a dataset of structurally similar molecules with known activities or properties. By applying statistical methods such as multiple linear regression or machine learning algorithms, a model can be generated that can then be used to predict the activity of new or untested compounds, including this compound. The statistical quality of a QSAR/QSPR model is typically assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). uobasrah.edu.iqmdpi.com

The success of any QSAR/QSPR model heavily relies on the appropriate selection of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and can be categorized into several classes, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional structure of the molecule.

Electronic descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule.

For a molecule like this compound, a combination of these descriptors would be necessary to build a robust predictive model. For instance, electronic descriptors such as HOMO and LUMO energies, and dipole moment, along with hydrophobic descriptors like the logarithm of the partition coefficient (logP), would likely be important for modeling its biological activity. The selection of the most relevant descriptors is a critical step and is often achieved using statistical techniques to avoid overfitting and to ensure the model's predictive power. mdpi.comnih.gov

Descriptor ClassExample DescriptorsInformation Encoded
TopologicalWiener Index, Kier & Hall IndicesMolecular size and branching.
GeometricalMolecular Surface Area, Molecular Volume3D shape and size.
ElectronicDipole Moment, HOMO/LUMO EnergiesCharge distribution and reactivity.
HydrophobicLogPWater/oil solubility.

Validation of QSAR Models for Predictive Ability

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structures. The predictive ability of any developed QSAR model is paramount, and rigorous validation is essential to ensure its reliability and robustness. For a compound like this compound, QSAR models could be developed to predict properties such as its potential herbicidal, antifungal, or other biological activities based on a dataset of structurally similar compounds.

The validation of a QSAR model is a critical step and is typically performed using both internal and external validation techniques.

Internal Validation: This process involves assessing the stability and robustness of the model using the training set of data from which the model was developed. Common internal validation techniques include:

Leave-one-out (LOO) cross-validation (q²): In this method, one compound is removed from the dataset, the model is rebuilt, and the activity of the removed compound is predicted. This is repeated for each compound in the dataset. A high q² value (typically > 0.5) indicates good internal predictive ability.

Leave-many-out (LMO) cross-validation: This is a similar process but involves removing a group of compounds in each step.

Y-randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. A low correlation coefficient for the randomized models confirms that the original model is not due to chance correlation.

External Validation: This is considered the most stringent test of a QSAR model's predictive power. It involves using a set of compounds (the test set) that were not used in the model development to assess how well the model predicts their activities. Key statistical metrics for external validation include:

Predictive R² (R²pred): This metric indicates how well the model predicts the activity of the test set. A value greater than 0.6 is generally considered acceptable.

Root Mean Square Error of Prediction (RMSEP): This measures the average difference between the predicted and actual activity values for the test set.

An illustrative data table showing the statistical parameters for a hypothetical QSAR model validation for predicting the antifungal activity of a series of benzonitrile derivatives, including this compound, is presented below.

Parameter Value Interpretation
R² (Coefficient of Determination) 0.85Goodness of fit of the model to the training data.
q² (Leave-one-out Cross-Validation) 0.72Good internal predictive ability.
R²pred (External Validation) 0.78Good external predictive ability for an independent test set.
RMSEP (Root Mean Square Error of Prediction) 0.25Low error in the prediction of the test set activities.

These validation steps ensure that the developed QSAR model is not only statistically sound but also has practical predictive power for new, untested compounds like this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

The process of an MD simulation involves:

System Setup: A model of the molecule is placed in a simulation box, which is then filled with solvent molecules (e.g., water) to mimic solution conditions.

Force Field Application: A force field (a set of parameters that define the potential energy of the system) is applied to describe the interactions between atoms.

Simulation Run: Newton's equations of motion are solved iteratively to calculate the trajectory of each atom over a specific period.

Analysis of the MD trajectory can reveal:

Conformational Analysis: Identification of the most stable conformations (arrangements of atoms) of the molecule and the energy barriers between them. For this compound, this would involve studying the rotation around the C-O and C-C bonds.

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. This can be visualized through radial distribution functions (RDFs), which show the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the hydroxyl group of the molecule and the solvent.

Below is a hypothetical data table summarizing key findings from an MD simulation of this compound in a water box.

Property Result Significance
Dihedral Angle (C-C-O-H) Two major populations around -180° and 0°Indicates two stable conformations of the hydroxyl group.
Radial Distribution Function (O-H...Owater) Peak at 1.8 ÅShows a strong hydrogen bond between the hydroxyl group and water.
Solvent Accessible Surface Area (SASA) Average of 250 ŲProvides a measure of the molecule's exposure to the solvent.

These simulations offer a dynamic picture of the molecule's behavior that is not accessible through static modeling alone.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of molecules like this compound. These theoretical spectra can be compared with experimental data to confirm the molecular structure. Density Functional Theory (DFT) is a commonly used method for these calculations. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose. nih.gov The calculated chemical shifts are often scaled or referenced to a standard (e.g., Tetramethylsilane, TMS) to improve agreement with experimental values.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each peak in the theoretical spectrum corresponds to a specific vibrational mode (e.g., stretching, bending). Comparing the calculated frequencies with experimental IR data helps in the assignment of the observed bands. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with the experimental UV-Vis spectrum.

The following tables present hypothetical predicted spectroscopic data for this compound.

Predicted ¹H NMR Chemical Shifts (δ, ppm) relative to TMS

Atom Predicted Chemical Shift (ppm)
H (hydroxyl) 5.8
H (aromatic) 7.1, 7.3

Predicted ¹³C NMR Chemical Shifts (δ, ppm) relative to TMS

Carbon Atom Predicted Chemical Shift (ppm)
C-CN 118
C-OH 148
C-I 85
C-OCH₃ 150
C (aromatic) 110-130

Predicted Major IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode **Predicted Frequency (cm⁻¹) **
O-H stretch 3550
C-H stretch (aromatic) 3100
C≡N stretch 2230

These theoretical predictions provide a powerful tool for interpreting experimental spectra and confirming the identity and structure of this compound.

Intermolecular Interactions and Supramolecular Chemistry Involving 4 Hydroxy 3 Iodo 5 Methoxybenzonitrile

Halogen Bonding Interactions

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophile. mdpi.com In 4-Hydroxy-3-iodo-5-methoxybenzonitrile, the iodine atom, covalently bonded to the electron-deficient aromatic ring, is the halogen bond (XB) donor. The electron-withdrawing nature of the nitrile and hydroxyl groups, coupled with the aromatic system, induces an area of positive electrostatic potential on the iodine atom opposite the C–I covalent bond, known as a σ-hole. mdpi.comacs.org This electrophilic region can then interact attractively with a Lewis base or nucleophile (XB acceptor). acs.org

Investigation of C-I···X Interactions (where X is a Lewis Base)

In the context of this compound, potential Lewis bases (halogen bond acceptors) within neighboring molecules include the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, and the nitrogen atom of the nitrile group.

Crystal structure analysis of the closely related compound, 4-hydroxy-3-iodo-5-methoxybenzaldehyde, reveals the presence of short intermolecular I···O interactions. researchgate.net Specifically, a notable interaction distance of 3.099 Å between an iodine atom and an oxygen atom of a neighboring molecule is observed. researchgate.net This distance is significantly shorter than the sum of the van der Waals radii of iodine and oxygen (3.50 Å), providing strong evidence of a C-I···O halogen bond. researchgate.netacs.org The geometry of these interactions is highly directional, typically with the C–I···X angle approaching 180°, a hallmark of halogen bonding. acs.orgacs.org This directionality is a key factor in the rational design of supramolecular assemblies. nih.gov

Computational and Experimental Characterization of Halogen Bond Strengths

The strength of halogen bonds can be evaluated and characterized through a combination of experimental techniques and computational analysis. nih.govresearchgate.net Known halogen bond energies can range from 10 to 200 kJ/mol. wikipedia.org For C-I···O contacts, complex formation energies have been estimated in the range of 14.2–17.6 kJ/mol. acs.org

Experimental Methods:

High-Resolution X-ray Diffraction: This technique provides precise atomic coordinates, allowing for the accurate measurement of interaction distances and angles in the solid state. acs.orgnih.gov Distances shorter than the sum of van der Waals radii are indicative of a significant attractive interaction. acs.org

Raman Spectroscopy: The formation of a halogen bond leads to a perturbation of the vibrational modes of the involved molecules. Specifically, a redshift in the symmetric C–I stretching vibration can be observed, and the magnitude of this shift correlates with the interaction energy. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR titrations in solution can reliably identify strong intermolecular interactions and provide experimental binding energies. nih.govresearchgate.net Changes in the chemical shift of the carbon atom bonded to iodine can indicate the formation of a halogen bond. nih.gov

Computational Methods:

Quantum Theory of Atoms in Molecules (QTAIM): This analysis of the electron density, which can be derived from high-resolution X-ray data or calculated computationally, identifies bond critical points (BCPs) between interacting atoms. acs.orgnih.gov The electron density and energy density at the BCP confirm the presence and characterize the strength of the interaction. nih.govresearchgate.net

Density Functional Theory (DFT): DFT calculations are used to estimate interaction energies, optimize geometries, and calculate structural metrics of halogen-bonded complexes. mdpi.comacs.org Functionals such as M06-2X and ωB97X-D are often employed for their accuracy in describing noncovalent interactions. acs.org

Table 1: Methods for Characterization of Halogen Bond Strength
Method TypeTechniqueObservable/ParameterIndication of Bond Strength
ExperimentalHigh-Resolution X-ray DiffractionInteratomic Distance (e.g., I···O)Shorter distance relative to van der Waals radii indicates stronger interaction. acs.orgnih.gov
ExperimentalRaman SpectroscopyRedshift of C–I Stretch FrequencyLarger redshift correlates with higher interaction energy. nih.gov
ExperimentalNMR TitrationAssociation Constant (Ka)Higher Ka value indicates stronger binding in solution. nih.gov
ComputationalDFT CalculationsInteraction Energy (ΔEint)More negative ΔEint indicates a stronger bond. acs.org
ComputationalQTAIM AnalysisElectron Density at Bond Critical Point (ρBCP)Higher electron density generally corresponds to a stronger interaction. nih.gov

Role of Halogen Bonds in Molecular Recognition and Self-Assembly

The specific properties of halogen bonds—namely their strength, directionality, and hydrophobicity—make them powerful tools in crystal engineering and molecular recognition. researchgate.net The highly directional nature of the C-I bond ensures that molecules adopt specific orientations relative to one another, acting as a guide for self-assembly into well-defined supramolecular architectures. nih.gov

Hydrogen Bonding Networks

Hydrogen bonds are among the most critical interactions governing the structure of molecular crystals. mdpi.com In this compound, the phenolic hydroxyl group (-OH) is a primary hydrogen bond donor, while the oxygen atoms of the hydroxyl and methoxy groups, along with the nitrogen atom of the nitrile group, can act as hydrogen bond acceptors. researchgate.netresearchgate.netresearchgate.net

Analysis of O-H···O and other Hydrogen Bonds

The phenolic hydroxyl group is a significantly better hydrogen-bond donor than an alcohol due to the resonance effect of the aromatic ring, which increases the acidity of the proton. researchgate.netrsc.org This makes the O-H···O hydrogen bond a particularly strong and influential interaction in the crystal structure.

Analysis of the crystal structure of the analogous compound, 4-hydroxy-3-iodo-5-methoxybenzaldehyde, confirms the presence of intermolecular O—H···O hydrogen bonds. researchgate.net In this structure, the hydroxyl group of one molecule donates its proton to the aldehydic oxygen atom of a symmetry-equivalent molecule. researchgate.net This primary interaction is a recurring motif that links the molecules together.

Table 2: Potential Intermolecular Interactions in Crystalline this compound
Interaction TypeDonorAcceptorDescription
Halogen BondC-I (Iodine σ-hole)-OH (Oxygen), -OCH3 (Oxygen), -CN (Nitrogen)A directional interaction contributing to molecular self-assembly. Evidence from analogues shows short I···O contacts. researchgate.net
Hydrogen Bond-OH (Phenolic Hydrogen)-OH (Oxygen), -OCH3 (Oxygen), -CN (Nitrogen)The primary and strongest hydrogen bond, often forming chains or dimers that define the crystal packing. researchgate.net
Hydrogen Bond (Weak)C-H (Aromatic/Methyl)-OH (Oxygen), -OCH3 (Oxygen), -CN (Nitrogen)Weaker, less directional interactions that provide additional stabilization to the crystal lattice. researchgate.net

Influence of Hydrogen Bonding on Crystal Packing and Solution Phase Aggregation

Hydrogen bonding plays a crucial role in determining the packing arrangements of molecules in the crystal lattice. mdpi.com The formation of directional hydrogen bonds leads to the creation of specific, repeating supramolecular synthons, which are the building blocks of the crystal structure.

In solution, these same hydrogen bonding capabilities can lead to the formation of aggregates, such as dimers or oligomers, particularly in non-polar solvents where intermolecular interactions are more favorable. stanford.edu

π-Stacking Interactions

π-stacking is a critical non-covalent interaction that contributes to the stabilization of supramolecular assemblies by involving the overlap of π-orbitals between aromatic rings. In aromatic systems like this compound, the electron-rich π-system of the benzene (B151609) ring can engage in various stacking arrangements, including parallel-displaced and T-shaped configurations.

The nature and strength of these interactions are highly dependent on the electronic properties of the substituents. The presence of both electron-donating (hydroxyl and methoxy) and electron-withdrawing (nitrile and iodo) groups on the benzene ring of this compound creates a complex electronic environment. This push-pull electronic effect can modulate the quadrupole moment of the aromatic ring, influencing the geometry and energy of π-stacking interactions.

Table 1: Factors Influencing π-Stacking Interactions in Substituted Benzonitriles
FactorDescriptionPotential Impact on this compound
Substituent Effects Electron-donating and electron-withdrawing groups alter the electron density of the aromatic ring.The hydroxyl and methoxy groups increase electron density, while the iodo and nitrile groups decrease it, leading to potential quadrupole-quadrupole interactions that favor displaced stacking geometries.
Steric Hindrance The size of the substituents can prevent close co-facial π-stacking.The bulky iodine atom may sterically hinder a perfectly parallel stacking arrangement, promoting offset or T-shaped interactions.
Competing Interactions Hydrogen bonds and halogen bonds can direct the molecular assembly, sometimes at the expense of optimal π-stacking.The strong directing influence of hydrogen bonding from the hydroxyl group and potential halogen bonding from the iodine atom will likely be the primary determinants of the supramolecular structure.

Design Principles for Supramolecular Architectures utilizing this compound as a Building Block

The design of supramolecular architectures using this compound as a molecular tecton relies on the predictable and directional nature of its intermolecular interactions. The functional groups present offer a rich palette for crystal engineers to construct assemblies with desired topologies and properties.

A primary design principle involves leveraging the robust and directional nature of hydrogen bonding. The hydroxyl group is a potent hydrogen bond donor, capable of forming strong O-H···N or O-H···O interactions. The nitrile group, with its localized lone pair, is an excellent hydrogen bond acceptor. This donor-acceptor pairing can be exploited to form one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

Furthermore, the iodine substituent introduces the possibility of halogen bonding. Halogen bonds are directional interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.orgacs.org In this compound, the iodine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the nitrile nitrogen or the hydroxyl oxygen of a neighboring molecule. The directionality and tunable strength of halogen bonds make them a powerful tool in supramolecular design. acs.orgacs.orgrsc.org

The interplay between these various non-covalent interactions—hydrogen bonding, halogen bonding, and π-stacking—creates a hierarchical approach to supramolecular design. rsc.org By carefully considering the relative strengths and geometric preferences of these interactions, it is possible to guide the self-assembly of this compound into predictable and functional supramolecular materials.

Table 2: Supramolecular Design Strategies for this compound
InteractionDonor/Acceptor SitesPotential Supramolecular MotifsControlling Factors
Hydrogen Bonding Donor: -OH Acceptor: -C≡N, -OHChains, layers, helicesSolvent polarity, temperature, presence of competing acceptors/donors
Halogen Bonding Donor: -I Acceptor: -C≡N, -OH, -OCH₃Linear arrays, 2D networksNature of the halogen bond acceptor, steric accessibility
π-Stacking Aromatic ringStacked columns, herringbone patternsSubstituent electronics, steric hindrance, solvent effects

Advanced Analytical Methods Development for 4 Hydroxy 3 Iodo 5 Methoxybenzonitrile

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify chemical compounds. For 4-Hydroxy-3-iodo-5-methoxybenzonitrile, various chromatographic techniques can be optimized to ensure accurate analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of an HPLC method requires a systematic approach to achieve desired performance characteristics such as specificity, linearity, accuracy, and precision. ijprajournal.com

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC, particularly for moderately polar compounds such as this compound. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar.

The development of an RP-HPLC method for this compound would involve the optimization of several key parameters to achieve optimal separation and peak shape. A typical starting point would be a C18 column, which is a versatile stationary phase. The mobile phase would likely consist of a mixture of water (often with a pH modifier like formic acid or a buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the compound while maintaining good resolution from any impurities.

Key parameters for optimization include the mobile phase composition, pH, flow rate, and column temperature. The UV detection wavelength would be selected based on the maximum absorbance of this compound to ensure high sensitivity.

Below is an interactive data table summarizing typical starting conditions for the development of an RP-HPLC method for this compound.

ParameterConditionRationale
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and selectivity for a wide range of organic molecules.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common mobile phase system for RP-HPLC, providing good peak shape and ionization for mass spectrometry if used.
Gradient 5% B to 95% B over 20 minutesA broad gradient is a good starting point to determine the approximate elution time of the analyte and any impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CHelps to ensure reproducible retention times.
Detection Wavelength ~280 nm (to be determined by UV scan)Aromatic compounds typically have strong absorbance in this region.
Injection Volume 10 µLA standard injection volume for analytical HPLC.

For the isolation and purification of larger quantities of this compound, preparative HPLC is employed. nih.gov This technique utilizes larger columns and higher flow rates than analytical HPLC to handle higher sample loads. lcms.cz The primary goal of preparative HPLC is to isolate a compound with a high degree of purity. nih.gov

The method developed for analytical RP-HPLC can be scaled up for preparative purposes. This involves adjusting the column dimensions, flow rate, and injection volume while maintaining the same mobile phase composition and stationary phase chemistry to preserve the separation selectivity. lcms.cz

The following table outlines typical parameters for a preparative HPLC method for the purification of this compound.

ParameterConditionPurpose
Stationary Phase C18 (e.g., 250 mm x 21.2 mm, 10 µm)Larger particle size and column diameter to accommodate higher sample loads.
Mobile Phase A: WaterB: Acetonitrile or MethanolSimplified mobile phase without additives that would be difficult to remove from the purified product.
Elution Mode Isocratic or Step GradientOften preferred for simplicity and to maximize throughput of the target compound.
Flow Rate 20-50 mL/minHigher flow rates are necessary for larger columns.
Sample Loading Milligrams to gramsDependent on the column size and the separation efficiency.
Detection UV-Vis (at a single wavelength)Used to monitor the elution of the target compound for fraction collection.

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times and improved resolution compared to traditional HPLC. nih.gov For high-throughput screening or rapid purity checks of this compound, UPLC is an ideal technique.

A UPLC method would be developed with similar principles to HPLC but with adjustments to accommodate the higher pressures and faster flow rates. The shorter analysis times offered by UPLC can significantly increase laboratory efficiency.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a phenolic hydroxyl group that may require derivatization to increase its volatility, GC-MS can be a valuable tool for assessing its purity and identifying volatile impurities. The mass spectrometer provides detailed structural information, aiding in the unequivocal identification of the compound and any co-eluting substances. nih.gov

A typical GC-MS analysis would involve injecting the sample into a heated port where it is vaporized and then separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and detected. The resulting mass spectrum is a fingerprint of the molecule.

Electrochemical Methods for Characterization

Electrochemical methods can provide valuable information about the redox properties of this compound. Techniques such as cyclic voltammetry could be employed to study its oxidation and reduction potentials. This information is useful for understanding its chemical reactivity and for the development of electrochemical sensors. The phenolic hydroxyl group on the aromatic ring is a potential site for electrochemical activity.

In a cyclic voltammetry experiment, the potential is swept linearly with time, and the resulting current is measured. The resulting voltammogram can reveal information about the electrochemical processes occurring at the electrode surface.

Applications of 4 Hydroxy 3 Iodo 5 Methoxybenzonitrile in Advanced Organic Synthesis and Medicinal Chemistry Research

Precursor in the Synthesis of Complex Organic Molecules

The inherent functionality of 4-hydroxy-3-iodo-5-methoxybenzonitrile makes it an ideal starting material for constructing intricate organic structures. Each functional group can be selectively targeted to build molecular complexity, enabling chemists to access a wide range of derivatives.

Exploiting the Nitrile Functionality in Further Transformations

The nitrile group (-C≡N) is a highly versatile functional handle in organic synthesis, capable of being converted into several other important chemical moieties. researchgate.netnih.gov Its presence in the this compound scaffold opens numerous pathways for synthetic diversification.

Common transformations of the aryl nitrile group include:

Reduction to Primary Amines: The nitrile can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as palladium, platinum, or nickel. ncert.nic.inlibretexts.orglibretexts.org This conversion introduces a basic amino group, which is a key component in many biologically active molecules and provides a site for further reactions like acylation or alkylation. ncert.nic.in

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (-COOH). commonorganicchemistry.comchemguide.co.uk This transformation is fundamental for creating derivatives such as esters and amides, which are prevalent in pharmaceuticals. Acidic hydrolysis, typically using hydrochloric or sulfuric acid, yields the free carboxylic acid, while basic hydrolysis with sodium hydroxide (B78521) produces the carboxylate salt, which can be subsequently acidified. chemguide.co.ukgoogle.com

Conversion to Tetrazoles: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide, such as sodium azide, to form a tetrazole ring. nih.govorganic-chemistry.org This reaction is often catalyzed by Lewis or Brønsted acids. youtube.comacs.org The tetrazole ring is a well-known bioisostere for the carboxylic acid group, meaning it has similar physical and chemical properties in a biological context and is frequently used in drug design to improve metabolic stability and cell permeability. youtube.comgoogle.com

Reaction with Organometallic Reagents: Grignard reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. libretexts.org This provides a direct method for C-C bond formation at the nitrile position, attaching new alkyl or aryl groups to the scaffold.

Table 1: Key Synthetic Transformations of the Nitrile Group
Reaction TypeReagentsProduct Functional GroupSignificance
ReductionLiAlH₄ or H₂/PdPrimary Amine (-CH₂NH₂)Introduces a basic center for further functionalization. ncert.nic.inlibretexts.org
HydrolysisH₃O⁺ or OH⁻, then H₃O⁺Carboxylic Acid (-COOH)Enables formation of esters, amides; common in drug scaffolds. commonorganicchemistry.comchemguide.co.uk
CycloadditionNaN₃, Acid CatalystTetrazoleActs as a bioisostere for carboxylic acids in medicinal chemistry. youtube.comacs.org
Organometallic AdditionR-MgBr, then H₃O⁺Ketone (-C(O)R)Forms new C-C bonds, adding structural complexity. libretexts.org

Reactions involving the Hydroxyl and Methoxy (B1213986) Groups

The phenolic hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring are crucial for modulating the electronic properties of the molecule and serve as handles for further derivatization.

The phenolic hydroxyl group is weakly acidic and can be readily deprotonated to form a phenoxide. This allows for:

O-Alkylation (Etherification): Reaction with alkyl halides in the presence of a base to form ethers.

O-Acylation (Esterification): Reaction with acyl chlorides or anhydrides to form esters.

These reactions are fundamental for modifying the molecule's lipophilicity and hydrogen-bonding capabilities, which are critical parameters in drug design.

The methoxy group is generally stable but can be cleaved to yield a hydroxyl group (demethylation) using strong acids like HBr or Lewis acids such as BBr₃. nih.gov This unmasking of a second phenolic group can be a strategic step in the synthesis of polyhydroxylated compounds. Both the hydroxyl and methoxy groups are electron-donating, which activates the aromatic ring towards electrophilic substitution, although the steric hindrance from the adjacent iodine atom influences the regioselectivity of such reactions. nih.gov

Utility of the Aryl Iodide Moiety in Cross-Coupling Reactions

The aryl iodide moiety is arguably one of the most valuable functionalities on the this compound scaffold for advanced synthesis. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.org The high reactivity of the C-I bond allows these reactions to proceed under mild conditions. nih.gov

Key cross-coupling reactions involving the aryl iodide include:

Suzuki Coupling: Reaction with an organoboron reagent (R-B(OH)₂) to form a new C-C bond, attaching a new aryl or alkyl group. nobelprize.org

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Heck Coupling: Reaction with an alkene to form a substituted alkene. nih.gov

Negishi Coupling: Reaction with an organozinc reagent. nobelprize.org

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

These reactions provide a modular approach to synthesize a vast library of derivatives by systematically varying the coupling partner, making the aryl iodide a critical linchpin for diversification. acs.orgorganic-chemistry.org

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for Aryl Iodides
Reaction NameCoupling PartnerBond FormedResulting Moiety
SuzukiOrganoboron CompoundC(sp²) - C(sp²/sp³)Biaryl or Alkylarene
SonogashiraTerminal AlkyneC(sp²) - C(sp)Arylalkyne
HeckAlkeneC(sp²) - C(sp²)Styrenyl Derivative
Buchwald-HartwigAmine/AmideC(sp²) - NArylamine/Arylamide
NegishiOrganozinc CompoundC(sp²) - C(sp²/sp³)Biaryl or Alkylarene

Role in Rational Drug Design and Scaffold Derivatization

In medicinal chemistry, the process of drug discovery often relies on identifying a core molecular structure, or scaffold, which can be systematically modified to optimize biological activity against a specific target. nih.govyoutube.com this compound is an exemplary scaffold due to its synthetic tractability and the presence of functionalities known to interact with biological targets.

Synthetic Building Block for Novel Pharmaceutical Intermediates

The ability to perform selective and high-yielding reactions at each of the four functional groups makes this compound a valuable starting point for creating novel pharmaceutical intermediates. By combining the transformations described in section 7.1, chemists can rapidly generate a diverse collection of molecules. For instance, a Suzuki coupling at the iodide position followed by hydrolysis of the nitrile to a carboxylic acid and subsequent esterification of the hydroxyl group would yield a highly complex molecule in just three steps. This modularity is essential for building chemical libraries for high-throughput screening to identify "hit" compounds. The synthesis of benzoyl hydrazone derivatives from the related 3,5-dimethoxy-4-hydroxybenzaldehyde has been shown to produce compounds with significant enzyme inhibition and antioxidant activities, highlighting the potential of this structural class. semanticscholar.org

Exploration of Structure-Activity Relationships within Derivatized Series

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.govyoutube.com The this compound scaffold is well-suited for systematic SAR exploration.

Hydroxyl and Methoxy Groups: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy group is a hydrogen bond acceptor. Modifying these groups (e.g., converting the -OH to an ether or the -OCH₃ to an -OH) allows researchers to probe the importance of hydrogen bonding interactions with a biological target. nih.gov

Nitrile Group: Converting the nitrile to an amine, carboxylic acid, or tetrazole allows for the evaluation of how changes in charge, acidity, and steric bulk at this position affect activity. youtube.com

Iodide Position: The aryl iodide allows for the introduction of a wide variety of substituents via cross-coupling. This is particularly useful for exploring specific binding pockets within a protein. By systematically changing the size, shape, and electronic properties of the group installed at this position, medicinal chemists can map the steric and electronic requirements of the target, leading to the rational design of more potent and selective drug candidates.

This systematic, multi-pronged approach to derivatization enables a thorough investigation of the chemical space around the core scaffold, accelerating the journey from an initial hit compound to a refined drug lead.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Hydroxy-3-iodo-5-methoxybenzonitrile, and how can regioselectivity be ensured during iodination?

  • Methodological Answer : The synthesis can be adapted from halogenation protocols for structurally similar compounds like 5-iodovanillin (CAS 5438-36-8). Key steps include:

  • Electrophilic aromatic substitution : Introduce iodine at the ortho position relative to the hydroxyl group using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions .
  • Cyanide introduction : Replace the aldehyde group in intermediates like 4-hydroxy-3-iodo-5-methoxybenzaldehyde with a nitrile via nucleophilic substitution (e.g., using KCN or NaCN under acidic conditions) .
  • Regioselectivity control : Use steric and electronic directing effects—the hydroxyl and methoxy groups direct iodination to the ortho position relative to the hydroxyl group. Monitor reaction progress via TLC or HPLC to confirm selectivity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Chromatography : Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to remove unreacted precursors .
  • Spectroscopic analysis :
  • NMR : Confirm substitution patterns using 1^1H NMR (e.g., hydroxyl proton at δ 9–10 ppm, aromatic protons split by iodine’s heavy atom effect) .
  • FT-IR : Identify nitrile stretching vibrations (~2220 cm1^{-1}) and hydroxyl/methoxy groups (3200–3600 cm1^{-1} and ~2850 cm1^{-1}, respectively) .
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (expected [M+H]+^+: 304.97 g/mol) and isotopic patterns from iodine .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the iodinated aromatic ring. Conduct accelerated stability studies under UV light to quantify degradation rates .
  • Moisture sensitivity : Perform Karl Fischer titration to assess hygroscopicity. Use desiccants (e.g., silica gel) in storage containers if water content exceeds 0.1% .
  • Thermal stability : Analyze via differential scanning calorimetry (DSC) to determine decomposition temperatures. Typical methoxy- and nitrile-containing compounds degrade above 150°C .

Advanced Research Questions

Q. How does the electron-withdrawing nitrile group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura coupling : The iodine atom serves as a leaving group for palladium-catalyzed coupling with boronic acids. The nitrile group stabilizes the transition state via conjugation, enhancing reaction rates. Optimize conditions using Pd(PPh3_3)4_4 (2 mol%), Na2_2CO3_3 base, and DMF/H2_2O (3:1) at 80°C .
  • Competing pathways : Monitor for nitrile hydrolysis under basic conditions. Use FT-IR to detect carboxylic acid byproducts (~1700 cm1^{-1}) and adjust pH to neutral post-reaction .

Q. What analytical challenges arise in distinguishing positional isomers of poly-substituted benzonitriles, and how can they be resolved?

  • Methodological Answer :

  • Chromatographic separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase. Isomers exhibit distinct retention times due to differences in polarity .
  • 2D NMR techniques : Employ 13^{13}C-HSQC and NOESY to resolve overlapping signals. For example, the iodine atom’s anisotropic effect causes distinct splitting in 1^1H NMR for ortho vs. para isomers .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian software) to assign regiochemistry .

Q. How can researchers address contradictory data regarding the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Assay standardization : Replicate experiments using purified enzymes (e.g., tyrosine kinases) and standardized buffers (e.g., Tris-HCl pH 7.4) to minimize variability .
  • Control experiments : Test for non-specific binding using scrambled peptide substrates or inactive analogs. Use fluorescence polarization assays to quantify binding affinity .
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, temperature fluctuations) across studies .

Q. What computational strategies are effective in predicting the physicochemical properties of this compound?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Model solvation free energy in water/ethanol mixtures using GROMACS. The nitrile group’s hydrophobicity and iodine’s polarizability influence logP values (~2.5 predicted) .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox stability. The electron-deficient nitrile lowers LUMO energy, enhancing electrophilicity .
  • ADMET profiling : Use tools like SwissADME to predict bioavailability (%ABS = 65–70%) and CYP450 inhibition risks based on substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.